N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide is a complex organic compound with a molecular formula of C26H27N5O. It is part of the pyrido[1,2-a]benzimidazole family, known for their diverse biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step often starts with the reaction of 2-cyanomethyl benzimidazoles with various reagents such as ethyl acetoacetate or ethyl benzoylacetate.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the cyano and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pentyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell growth.
Medicine: Investigated for its therapeutic potential in treating various cancers.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular DNA, inhibiting the replication process. It targets specific enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis (programmed cell death). The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-cyano-2-isopentyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
- N-{4-[(2-butyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
- N-{4-[(4-cyano-3-phenylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
Uniqueness
What sets N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide apart is its specific substitution pattern, which enhances its biological activity and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C26H27N5O |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C26H27N5O/c1-4-5-6-9-21-17(2)22(16-27)26-30-23-10-7-8-11-24(23)31(26)25(21)29-20-14-12-19(13-15-20)28-18(3)32/h7-8,10-15,29H,4-6,9H2,1-3H3,(H,28,32) |
InChI Key |
MPWYXKNAIKSTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.